molecular formula C7H14N2O2 B12950953 Methyl 1,4-diazepane-6-carboxylate

Methyl 1,4-diazepane-6-carboxylate

Cat. No.: B12950953
M. Wt: 158.20 g/mol
InChI Key: AXQBZPJKMSIENR-UHFFFAOYSA-N
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Description

Methyl 1,4-diazepane-6-carboxylate is a seven-membered heterocyclic compound containing a diazepane ring (two nitrogen atoms) and a methyl ester functional group at position 4. Key structural features include its nitrogen-rich ring system and ester group, which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 1,4-diazepane-6-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6-4-8-2-3-9-5-6/h6,8-9H,2-5H2,1H3

InChI Key

AXQBZPJKMSIENR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,4-diazepane-6-carboxylate can be synthesized through several methods. One common approach involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cation-exchange resins and other purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-diazepane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazepane derivatives .

Scientific Research Applications

Methyl 1,4-diazepane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,4-diazepane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinities and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 1,4-diazepane-6-carboxylate to compounds with analogous heterocyclic cores or functional groups, based on the available evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications/Properties References
Methyl 1,4-thiazepane-6-carboxylate C₇H₁₃NO₂S Contains a sulfur atom (thiazepane ring) Pharmaceutical intermediates; agrochemical synthesis
6-Ethyl-1-methyl-1,4-diazepane C₈H₁₈N₂ Ethyl and methyl substituents on diazepane Predicted collision cross-section data
6-Methyl-1,4-diazepan-5-one hydrochloride C₆H₁₃ClN₂O Ketone group at position 5; hydrochloride salt Potential bioactive intermediate
FR-I-98 (Benzodiazepine derivative) C₁₉H₁₄ClN₃O₂ Fused imidazo-diazepine core with ester GABA receptor modulation; neuropharmacology

Key Differences and Implications

Heteroatom Substitution (N vs. S): Methyl 1,4-thiazepane-6-carboxylate (C₇H₁₃NO₂S) replaces one nitrogen atom in the diazepane ring with sulfur, enhancing its stability and altering electronic properties. This substitution may increase its utility in agrochemical synthesis due to sulfur’s role in pesticidal activity . In contrast, diazepane derivatives (e.g., 6-ethyl-1-methyl-1,4-diazepane) retain two nitrogen atoms, which are critical for hydrogen bonding in drug-receptor interactions .

Functional Group Variations: The methyl ester in this compound provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids). Similar esters in FR-I-98 (a benzodiazepine derivative) are critical for binding to central nervous system targets .

Collision Cross-Section (CCS) Data:

  • For 6-ethyl-1-methyl-1,4-diazepane, predicted CCS values range from 130.2–139.0 Ų (depending on adducts), suggesting utility in mass spectrometry-based metabolomic studies .

Limitations and Knowledge Gaps

  • Direct Data Deficiency: No explicit studies on this compound were found in the provided evidence. Current insights are extrapolated from structurally related compounds.
  • Synthetic Challenges: Functionalization of the diazepane ring (e.g., introducing substituents without ring strain) requires further optimization, as seen in the complex synthesis of FR-I-98 .

Biological Activity

Methyl 1,4-diazepane-6-carboxylate is a chemical compound belonging to the diazepane class, characterized by its seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial applications and as a precursor for drug development.

This compound is recognized for its unique structural features, which include a carboxylate group and a methyl group at the carboxylate position. These characteristics influence its reactivity and interactions with biological targets. The molecular formula of the compound is C8H14N2O2C_8H_{14}N_2O_2, and its structural formula can be represented as follows:

Structure Methyl 1 4 diazepane 6 carboxylate\text{Structure }\text{Methyl 1 4 diazepane 6 carboxylate}

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It has been shown to modulate the activity of various biological targets, which can lead to diverse pharmacological effects. The compound's mechanism often includes:

  • Enzyme Inhibition : Interaction with bacterial enzymes or proteins, leading to inhibition of bacterial growth.
  • Protein Binding : Potential roles in enzyme interactions that are relevant for drug design and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds related to this compound possess antimicrobial properties against both gram-positive and gram-negative bacteria. The effectiveness of these compounds is attributed to their ability to interfere with bacterial metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Derivative APseudomonas aeruginosa16 µg/mL

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of this compound on Reh cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 50 µM.

Table 2: IC50 Values of Methyl 1,4-Diazepane Derivatives

CompoundIC50 Value (µM)Description
Compound A30Carboxamide derivative
Compound B65Carbothioamide derivative
Compound C42Methoxy-substituted derivative

The study concluded that compounds with a carboxamide linkage showed superior activity compared to those with carbothioamide linkages, highlighting the importance of functional groups in enhancing biological activity.

Applications in Drug Development

This compound serves as a valuable intermediate in organic synthesis and drug development. Its derivatives are being explored for their potential therapeutic applications in treating various diseases, including infections and cancer. Ongoing research aims to optimize these compounds for better efficacy and selectivity against specific biological targets.

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